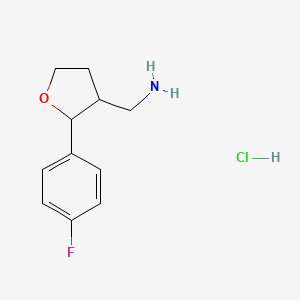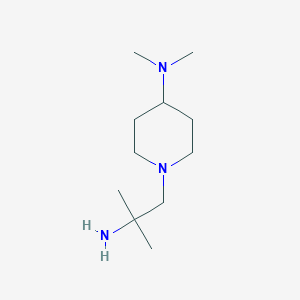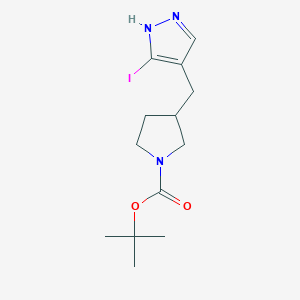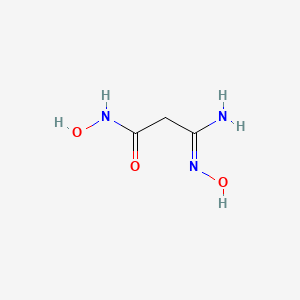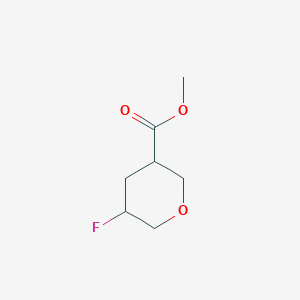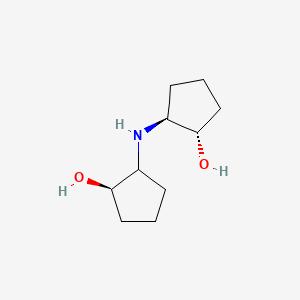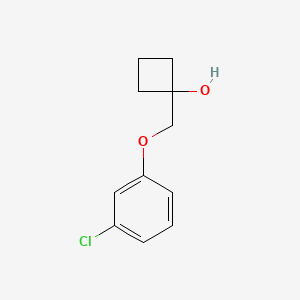
1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a 3-chlorophenoxy methyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol typically involves the reaction of 3-chlorophenol with cyclobutanone in the presence of a base to form the intermediate 3-chlorophenoxy cyclobutanone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
- Oxidation can yield cyclobutanone derivatives.
- Reduction can yield cyclobutane derivatives.
- Substitution can yield various substituted phenoxy derivatives.
科学的研究の応用
1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Cyclobutane: A simple cycloalkane with a four-membered ring.
3-Chlorophenol: A phenol derivative with a chlorine substituent.
Cyclobutanone: A cyclobutane ring with a ketone group.
Uniqueness: 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol is unique due to the combination of a cyclobutane ring, a phenoxy group, and a hydroxyl group. This combination imparts distinct chemical and biological properties that are not observed in the individual components .
特性
分子式 |
C11H13ClO2 |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
1-[(3-chlorophenoxy)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H13ClO2/c12-9-3-1-4-10(7-9)14-8-11(13)5-2-6-11/h1,3-4,7,13H,2,5-6,8H2 |
InChIキー |
GUPBVAALYSDGIZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(COC2=CC(=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


